molecular formula C14H20N4 B11744148 N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline

Cat. No.: B11744148
M. Wt: 244.34 g/mol
InChI Key: RWWSXEDWSLGEOE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is a complex organic compound that features a pyrazole ring, an aniline moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

    Oxidation: N-oxides.

    Reduction: Reduced amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline

InChI

InChI=1S/C14H20N4/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3/h4-9,15H,10-11H2,1-3H3

InChI Key

RWWSXEDWSLGEOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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